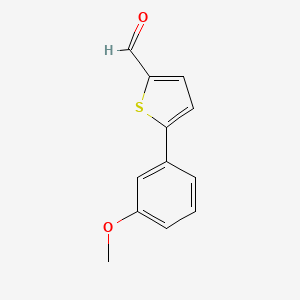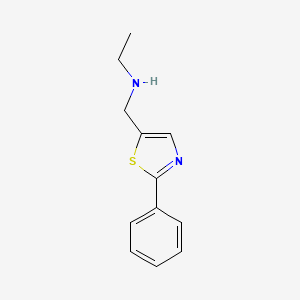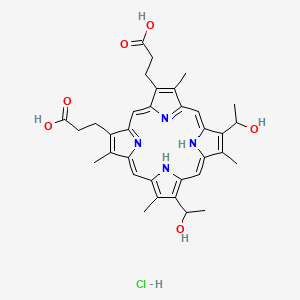
5-(3-Méthoxyphényl)thiophène-2-carbaldéhyde
Vue d'ensemble
Description
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a methoxyphenyl group and an aldehyde functional group
Applications De Recherche Scientifique
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
Target of Action
Thiophene derivatives are known to have a wide range of biological activities and can interact with various targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of 3-methoxyphenyl with a halogenated thiophene compound in the presence of a palladium catalyst and a base.
Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the thiophene compound reacts with a formylating reagent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the synthesis of 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide in sulfuric acid.
Major Products
Oxidation: 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)thiophene-2-methanol.
Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Methylphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
5-(3-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its analogs. The methoxy group is an electron-donating group, which can affect the electronic properties of the thiophene ring and the aldehyde group, potentially leading to different reactivity and biological activity.
Propriétés
IUPAC Name |
5-(3-methoxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXLICDIIBNILO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801254963 | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249504-37-8 | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=249504-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801254963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[2-(4-Ethoxyphenyl)ethyl]piperidine](/img/structure/B1637165.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]-](/img/structure/B1637168.png)

![2-[5-(Cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1637181.png)



